D-Mannose-13C-2

Übersicht

Beschreibung

D-Mannose-13C-2 is a stable isotope-labeled compound, specifically a form of D-Mannose where the carbon at the third position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

D-Mannose-13C-2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some of the key applications include:

Wirkmechanismus

Target of Action

D-Mannose-13C-2, also known as D-Mannose-3-13C or (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal, is a carbohydrate that plays an important role in human metabolism . The primary targets of this compound are specific proteins that undergo glycosylation, a process where a carbohydrate like this compound is covalently attached .

Mode of Action

This compound interacts with its targets through the process of glycosylation . This interaction results in changes to the structure and function of the target proteins, affecting their stability, activity, and cellular localization .

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly those related to amino acids and short-chain fatty acid metabolism . It is also a key player in the glycosylation of specific proteins, which can have downstream effects on various cellular processes .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This characteristic can affect the bioavailability of this compound, as it competes with glucose for the same transporter and hexokinase .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in glycosylation. By interacting with specific proteins, this compound can influence various cellular processes, including protein function and cellular signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other carbohydrates like glucose can affect the absorption of this compound due to competition for the same transporters . Additionally, factors such as pH and temperature can potentially impact the stability of this compound .

Biochemische Analyse

Biochemical Properties

This compound interacts with several enzymes and proteins, including phosphomannose isomerase, which converts D-Mannose-6-phosphate to D-Fructose-6-phosphate, and dolichyl-phosphate-mannose synthase, which catalyzes the transfer of mannose from GDP-mannose to dolichyl-phosphate, forming dolichyl-phosphate-mannose. These interactions are vital for the synthesis of glycoproteins and glycolipids, impacting various cellular processes .

Cellular Effects

D-Mannose-13C-2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate immune responses by affecting the glycosylation of immune cell receptors, thereby altering their activity and interactions with other cells. Additionally, this compound can impact cell signaling pathways by modifying the glycosylation status of signaling proteins, leading to changes in their activity and downstream effects .

In terms of gene expression, this compound can influence the expression of genes involved in glycosylation and metabolism. This compound has been shown to affect the transcription of genes encoding glycosyltransferases and other enzymes involved in glycan synthesis, thereby modulating the overall glycosylation profile of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to enzymes such as phosphomannose isomerase and dolichyl-phosphate-mannose synthase, facilitating the conversion of mannose to other sugar intermediates and the synthesis of glycoproteins and glycolipids. These interactions are essential for maintaining proper cellular function and homeostasis .

This compound can also modulate enzyme activity by acting as a substrate or inhibitor. For example, it can inhibit the activity of certain glycosidases, enzymes that break down glycans, thereby affecting the turnover and remodeling of glycoproteins and glycolipids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, allowing for long-term experiments and analyses. Prolonged exposure to high temperatures or acidic conditions can lead to its degradation, affecting its efficacy and reliability in experiments .

Long-term studies have demonstrated that this compound can have sustained effects on cellular function, particularly in terms of glycosylation and metabolism. These effects can be observed in both in vitro and in vivo settings, providing valuable insights into the role of mannose in cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose-13C-2 typically involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled glucose, which is then converted into this compound through a series of enzymatic reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity of the final product. The production typically involves fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways, followed by extraction and purification of the labeled D-Mannose .

Analyse Chemischer Reaktionen

Types of Reactions

D-Mannose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving D-Mannose .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the labeled compound .

Major Products Formed

The major products formed from the reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce D-Mannonic acid, while reduction reactions may yield D-Mannitol .

Vergleich Mit ähnlichen Verbindungen

D-Mannose-13C-2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

D-Mannose-4-13C: Labeled at the fourth carbon position.

D-Mannose-6-13C: Labeled at the sixth carbon position.

D-Glucose-3-13C: Labeled glucose at the third carbon position.

These compounds are used in similar research applications but differ in the specific carbon position that is labeled, which can affect their behavior and interactions in metabolic studies .

Biologische Aktivität

D-Mannose, a simple sugar and epimer of glucose, has garnered attention for its potential biological activities, particularly in the context of urinary tract infections (UTIs), immune modulation, and metabolic regulation. The isotopically labeled form, D-Mannose-13C-2, is particularly useful for tracing metabolic pathways and understanding its physiological effects. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Overview of D-Mannose

D-Mannose is naturally occurring in various fruits and is known for its role in glycoprotein synthesis and immune function. It is absorbed in the gastrointestinal tract and has a low conversion rate to glycogen, primarily being metabolized to D-fructose-6-phosphate by phosphomannose isomerase (PMI) . The absorption efficiency of D-mannose is approximately 10% that of glucose, with peak blood concentrations reached within 60 to 90 minutes post-ingestion .

Immune Modulation

D-Mannose plays a significant role in the immune system. It interacts with mannose-binding lectin (MBL), which recognizes mannose on pathogen surfaces, facilitating opsonization and clearance . This mechanism is crucial for defending against infections, particularly those caused by uropathogenic Escherichia coli (UPEC) in UTIs.

Case Study: UTI Prevention

A randomized clinical trial involving 598 women assessed the efficacy of D-mannose in preventing recurrent UTIs. Participants received either 2 grams of D-mannose daily or a placebo for six months. The results indicated no significant difference in the incidence of UTIs between the two groups (51% in the D-mannose group vs. 56% in placebo) . This suggests that while D-mannose has potential benefits, its effectiveness in community settings may be limited.

Metabolic Regulation

D-Mannose influences cellular metabolism by modulating glycolytic pathways. Studies show that D-mannose treatment can suppress LPS-induced activation in macrophages by impairing IL-1β production through decreased glucose phosphorylation . This shift reduces overall glycolytic flux and ATP levels, indicating a potential therapeutic role in inflammatory conditions.

Table 1: Effects of D-Mannose on Metabolic Parameters

| Parameter | Control (no D-mannose) | D-Mannose Treatment |

|---|---|---|

| Glucose Consumption Rate | High | Low |

| IL-1β Production | High | Low |

| ATP Levels | High | Decreased |

| TCA Cycle Activity | Normal | Suppressed |

Urinary Tract Infections

The primary clinical application of D-mannose has been its use as a prophylactic agent against recurrent UTIs. While some studies have reported positive outcomes in secondary care settings, large-scale community trials have shown mixed results . The narrative review indicates that D-mannose may lower UTI risk but emphasizes the need for further investigation into its efficacy across different populations and settings .

Experimental Models

Research utilizing animal models has demonstrated that D-mannose can ameliorate conditions such as colitis by protecting intestinal barriers and restoring mitochondrial function . These findings suggest broader applications beyond UTIs, potentially extending to gastrointestinal disorders.

Eigenschaften

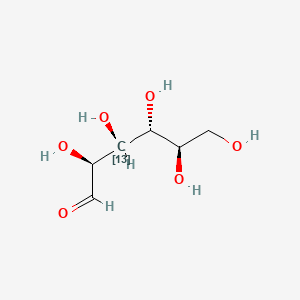

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-UDMYWQARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([13C@@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.